BenchChemオンラインストアへようこそ!

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Cytochrome P450 inhibition Drug–drug interaction Herb–drug interaction

Peucedanol (CAS 46992-81-8), IUPAC name 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-2H-chromen-2-one, is a prenylated 7-hydroxycoumarin belonging to the phenylpropanoid/polyketide class of natural products. It is primarily isolated from Peucedanum japonicum roots and has been detected in multiple Apiaceae species.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 46992-81-8
Cat. No. B1649351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
CAS46992-81-8
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O
InChIInChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3
InChIKeyWRTWKAQFZYXAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peucedanol (CAS 46992-81-8) Baseline Characterization: A 6-Prenylated 7-Hydroxycoumarin for CYP & Anti-Glycation Research


Peucedanol (CAS 46992-81-8), IUPAC name 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-2H-chromen-2-one, is a prenylated 7-hydroxycoumarin belonging to the phenylpropanoid/polyketide class of natural products [1]. It is primarily isolated from Peucedanum japonicum roots and has been detected in multiple Apiaceae species [2]. The molecule features a characteristic 7-hydroxycoumarin core with a 2,3-dihydroxy-3-methylbutyl (hydrated prenyl) substituent at position 6, distinguishing it from unsubstituted 7-hydroxycoumarin and simpler prenyl analogs. Peucedanol is commercially available as a research chemical with typical purity specifications of ≥95% to >98% and a molecular weight of 264.27 g/mol .

Why Generic Substitution Fails for Peucedanol (CAS 46992-81-8): Multi-CYP Inhibition, Enantiomeric Identity, and Anti-Glycation Breadth


Peucedanol cannot be substituted by structurally similar 7-hydroxycoumarins or generic prenylated coumarin analogs without losing key functional attributes. First, Peucedanol exhibits a distinctive multi-CYP isoform inhibition profile (CYP1A2, CYP2D6, CYP3A4) with non-competitive kinetics for CYP3A4, whereas closely related analogs such as suberosin act as selective, competitive CYP1A2 inhibitors [1]. Second, the 2,3-dihydroxy-3-methylbutyl side chain—rather than a simple prenyl group—confers additional hydrogen-bonding capacity that influences both solubility and target engagement, as evidenced by its superior butyrylcholinesterase (BuChE) inhibition compared to suberosin [2]. Third, little to no quantitative CYP inhibition or anti-AGE activity data exist for the (R)-enantiomer (+)-Peusedanol (CAS 20516-23-8), making the racemic/unresolved Peucedanol (CAS 46992-81-8) the only form with peer-reviewed, multi-target pharmacological characterization [3]. Substituting any generic coumarin would forfeit the documented combination of multi-CYP inhibition, BuChE selectivity, and anti-glycation activity demonstrated exclusively for Peucedanol.

Procurement-Relevant Quantitative Evidence Guide: Peucedanol (46992-81-8) vs. Suberosin, (+)-Peusedanol, 7-Hydroxycoumarin, and Aminoguanidine


Multi-CYP Isoform Inhibition Profile: Peucedanol (Ki 3.39–6.77 μM) vs. Suberosin (Selective CYP1A2, IC50 9.39 μM)

Peucedanol inhibits three major hepatic CYP isoforms—CYP1A2 (Ki = 3.39 μM, competitive), CYP2D6 (Ki = 6.77 μM, competitive), and CYP3A4 (Ki = 4.07 μM, non-competitive)—in pooled human liver microsomes [1]. In contrast, suberosin, a structurally related 6-prenyl-7-hydroxycoumarin, selectively inhibits only CYP1A2 with an IC50 of 9.39 ± 2.05 μM (without β-NADPH preincubation) or 3.07 ± 0.45 μM (with preincubation) and exhibits no significant inhibition of CYP2D6 or CYP3A4 [2]. The non-competitive mechanism of Peucedanol against CYP3A4 (Ki/Kinact = 5.44/0.046 min⁻¹·μM⁻¹, time-dependent) further contrasts with suberosin's purely competitive, reversible CYP1A2 inhibition [1][2]. This demonstrates that Peucedanol engages a broader and mechanistically distinct CYP inhibition landscape.

Cytochrome P450 inhibition Drug–drug interaction Herb–drug interaction

Butyrylcholinesterase (BuChE) Inhibition Selectivity: Peucedanol (76.22%) Outperforms Suberosin (71.67%) and Umbelliferone at 20 μg/mL

In a comparative anticholinesterase screening of four isolated coumarins from Ferulago cassia roots at a fixed concentration of 20 μg/mL, Peucedanol exhibited the highest butyrylcholinesterase (BuChE) inhibition at 76.22%, surpassing suberosin (71.67%) and umbelliferone, which preferentially inhibited acetylcholinesterase (AChE, 61.09%) [1]. This head-to-head comparison under identical assay conditions demonstrates that Peucedanol possesses a BuChE-over-AChE selectivity profile that is quantifiably distinct from its closest structural analog, suberosin.

Anticholinesterase Alzheimer's disease research Neuroprotective coumarins

Anti-AGE (Advanced Glycation End-Product) Activity: Peucedanol Demonstrated Superior to Aminoguanidine in BSA-MGO Model

According to Chinese patent CN202410813547A, Peucedanol (CAS 46992-81-8) was evaluated in an in vitro BSA-MGO (bovine serum albumin–methylglyoxal) model for advanced glycation end-product (AGE) inhibition. The patent claims that Peucedanol significantly reduced AGE formation and that its anti-glycation effect was superior to that of aminoguanidine, the prototypical AGE inhibitor that has reached clinical trials [1]. While precise IC50 values are not publicly disclosed in the patent abstract, the qualitative superiority over aminoguanidine positions Peucedanol as a natural-product alternative for anti-glycation research. This activity is not reported for suberosin, (+)-Peusedanol, or simple 7-hydroxycoumarin in comparable models.

Anti-glycation Cosmeceutical Advanced glycation end-products (AGEs)

Pharmacological Breadth: Peucedanol Combines CYP Inhibition, Anti-Inflammatory, and Anti-Sepsis Activity Not Demonstrated for (+)-Peusedanol or Suberosin

Beyond CYP inhibition, Peucedanol (PEU) has been shown to significantly reduce TNF-α and IL-6 levels in LPS-stimulated RAW264.7 macrophages and to increase survival rate, attenuate intestinal pathology, and improve gut microbiome composition in a CLP-induced sepsis mouse model [1]. This in vivo anti-inflammatory/anti-sepsis activity is mechanistically linked to TLR4/MyD88/NF-κB pathway modulation [1]. No equivalent in vivo efficacy data exist for (+)-Peusedanol (CAS 20516-23-8), which is primarily described only as a coumarin isolated from Peucedanum japonicum without detailed pharmacological characterization . Similarly, suberosin has documented anticoagulant properties but lacks the anti-sepsis pharmacological profile. For procurement decisions where a compound with both in vitro CYP profiling utility and demonstrated in vivo anti-inflammatory activity is required, Peucedanol (CAS 46992-81-8) is uniquely supported by peer-reviewed evidence.

Anti-inflammatory Sepsis Multi-target pharmacology

Enantiomerically Defined Procurement: Peucedanol (CAS 46992-81-8) as the Pharmacologically Characterized Form vs. Uncharacterized (+)-Peusedanol

Peucedanol (CAS 46992-81-8) is commercially supplied as the unresolved stereoisomeric mixture (containing both (R) and (S) configurations at the C-2' carbon of the side chain), which is the form used in all published CYP inhibition, BuChE, and anti-inflammatory studies [1][2]. (+)-Peusedanol (CAS 20516-23-8) is specifically the (R)-enantiomer, available as an analytical standard with purity >98%, but lacks peer-reviewed pharmacological characterization data comparable to those available for CAS 46992-81-8 [3]. For researchers requiring reproducible, literature-supported biological activity, procurement of CAS 46992-81-8 ensures alignment with published datasets, whereas (+)-Peusedanol is suitable primarily as an enantiopure analytical reference standard rather than as a biologically characterized tool compound.

Enantiomeric purity Analytical standard Reference material

Best Research and Industrial Application Scenarios for Peucedanol (CAS 46992-81-8) Based on Documented Differential Evidence


Cytochrome P450-Mediated Drug–Drug Interaction (DDI) Risk Assessment Panels

Peucedanol's capacity to simultaneously inhibit CYP1A2, CYP2D6, and CYP3A4 with distinct kinetic mechanisms (competitive for CYP1A2/2D6, non-competitive and time-dependent for CYP3A4) makes it an ideal positive control or probe compound for multi-isoform DDI screening panels [1]. Unlike suberosin (CYP1A2-selective only), Peucedanol allows researchers to assess herb-mediated or natural-product CYP inhibition breadth in a single experimental run using pooled human liver microsomes, streamlining DDI risk assessment workflows.

Herb-Drug Interaction Screening for Peucedanum-Containing Botanical Preparations

Peucedanol is a major bioactive constituent of Peucedanum japonicum roots, which are used in traditional pediatric herbal formulations [1]. The documented Ki values for CYP1A2 (3.39 μM), CYP2D6 (6.77 μM), and CYP3A4 (4.07 μM) provide quantitative thresholds for evaluating potential herb-drug interactions when Peucedanum-containing products are co-administered with CYP-substrate pharmaceuticals. Procurement of Peucedanol as a reference standard enables regulatory-compliant in vitro interaction studies for botanical drug registration.

Cosmeceutical Anti-Glycation Formulation Research

The patent-documented anti-AGE activity of Peucedanol, claimed to be superior to aminoguanidine in BSA-MGO models [2], supports its application as a lead compound or active ingredient benchmark in the development of topical anti-aging formulations targeting glycation-induced collagen crosslinking and skin yellowing. Simultaneous BuChE inhibition data [3] may provide additional neurocosmetic rationale, although the anti-glycation claim remains the primary differentiator for cosmetic procurement.

In Vivo Sepsis and Inflammation Model Studies Requiring Dual CYP/Anti-Inflammatory Tool Compounds

For research programs bridging drug metabolism and inflammatory disease models, Peucedanol uniquely offers both well-characterized CYP inhibition parameters and demonstrated in vivo efficacy in reducing TNF-α, IL-6, and improving survival in CLP-induced sepsis [4]. This dual profile eliminates the need to qualify separate CYP probe compounds and anti-inflammatory agents, reducing procurement complexity and experimental variability.

Enantiomeric Quality Control and Analytical Method Development

The distinct CAS registries for Peucedanol (46992-81-8, unresolved stereoisomeric mixture) and (+)-Peusedanol (20516-23-8, (R)-enantiomer) enable method development laboratories to establish chiral separation protocols for coumarin natural products . Procuring both forms facilitates the creation of enantiomerically resolved reference standard libraries for HPLC, LC-MS, and NMR-based authentication of Peucedanum-derived botanical raw materials.

Quote Request

Request a Quote for 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.